
1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O . It has an average mass of 244.162 Da and a monoisotopic mass of 243.090515 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms forms the unique structure of the molecule.Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Hydrazinolysis Reactions : Research demonstrates the transformation of nitropyridinones through hydrazinolysis, leading to the formation of hydrazone compounds. This process is relevant for synthesizing specific chemical structures (Smolyar, 2010).
Synthesis of Schiff's Bases : The reaction of imidazole with hydrazine yields hydrazinyl ethanone compounds. These are used for condensation with aromatic aldehydes to form Schiff's bases, which have significant antibacterial properties (Patel et al., 2011).
Pyrazine Derivatives Synthesis : Novel pyrazine moiety bearing pyrazoline derivatives are synthesized using hydrazine-based reactions. These compounds exhibit antibacterial, antioxidant, and DNA binding activities (Kitawat & Singh, 2014).
Biological and Pharmacological Applications
Antitubercular Agents : The synthesis of pyrazolyl ethanone derivatives involves hydrazine and exhibits promising antitubercular activities. This indicates its potential application in tuberculosis treatment (Bhoot et al., 2011).
Antibacterial and Antifungal Activity : Compounds derived from 1,3,4-oxadiazolyl ethanone, synthesized using a hydrazine-related process, show significant antibacterial and antifungal properties, underscoring their potential in treating infections (Fuloria et al., 2009).
Antimicrobial Agents : Novel compounds synthesized from piperazinyl ethanones exhibit antimicrobial activities, suggesting their potential in developing new antimicrobial drugs (Zaidi et al., 2021).
Cancer Research : Metal complexes of pyridine derivative ligands, derived from hydrazinyl ethanone, show cytotoxic effects against cancer cell lines, indicating their potential application in cancer treatment (Chaitanya et al., 2022).
Antimicrobial Study : Synthesis of compounds like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone and their derivatives demonstrate significant antimicrobial activities, highlighting their potential use in developing new antimicrobial drugs (Sherekar et al., 2022).
Corrosion Inhibition : The synthesized compound methyl-4H-1,4-benzothiazin-2-yl)ethanone, through a new mechanism, acts as an efficient corrosion inhibitor for mild steel in acidic solutions, indicating its industrial applications in corrosion protection (Aloui et al., 2009).
Anticancer Agents : The synthesis of benzimidazole-based compounds like substituted 1-(1-ethy-1H-benzimidazol-2-yl) ethanone demonstrates promising anticancer properties, suggesting their potential as novel anticancer agents (Rashid et al., 2014).
Eigenschaften
IUPAC Name |
1-[4-(hydrazinylmethyl)piperidin-1-yl]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-7(12)11-4-2-8(3-5-11)6-10-9;;/h8,10H,2-6,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWKXPDULQZMDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CNN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2373315.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2373317.png)

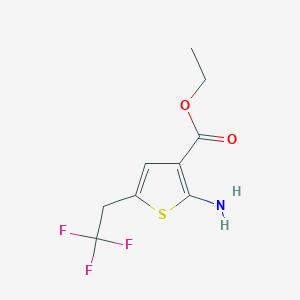
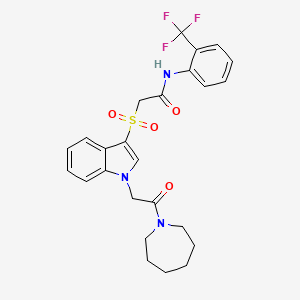
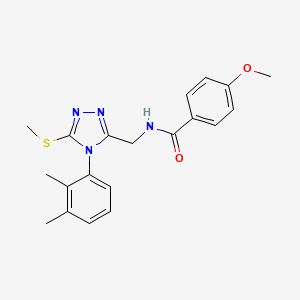

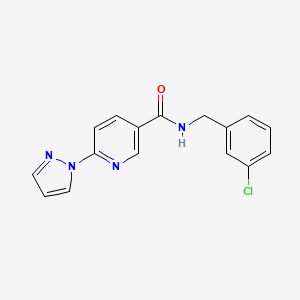
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2373331.png)
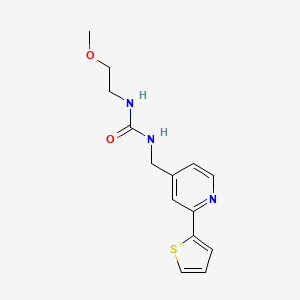
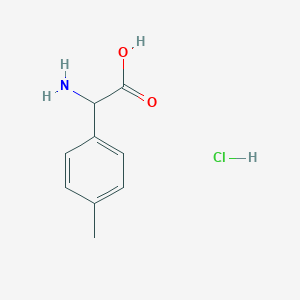
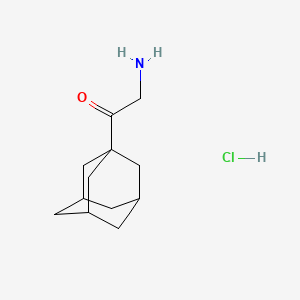
![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)
